4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-14-10-11-18(12-15(14)2)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-31-23)16-6-5-7-17(25)13-16/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKIINXEZOVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one (CAS No. 1291847-58-9) is a derivative of phthalazinone and oxadiazole that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on diverse research findings.
- Molecular Formula: C24H17BrN4O2
- Molecular Weight: 473.32138 g/mol
- Structure: The compound consists of a phthalazinone backbone substituted with a bromophenyl and a dimethylphenyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of phthalazinone derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy. The compound has been shown to exhibit significant anti-proliferative effects against various cancer cell lines.
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Mechanism of Action:
- The compound inhibits BRD4 with an IC50 value that suggests strong binding affinity, which could lead to the modulation of gene expression involved in cancer progression .
- It mimics the substrate for poly(ADP-ribose) polymerase 1 (PARP1), indicating potential dual-targeting properties that may enhance its efficacy against tumors .
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Case Studies:
- In vitro studies demonstrated that this compound significantly reduced cell viability in triple-negative breast cancer (TNBC) cell lines, with notable effects on cell cycle arrest and apoptosis induction .
- The compound also influenced the expression levels of oncogenes such as c-MYC and proteins involved in DNA damage response, further supporting its role in cancer therapy .
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity:
- Bromophenyl Substitution: The presence of bromine enhances lipophilicity and may increase binding affinity to target proteins.
- Dimethylphenyl Group: This substitution could contribute to the overall stability and bioavailability of the compound.
Data Summary
| Activity | IC50 Value | Cell Line | Effect |
|---|---|---|---|
| BRD4 Inhibition | 0.237 ± 0.093 μM | MCF-7 | Significant reduction in proliferation |
| PARP1 Inhibition | 4.289 ± 1.807 μM | MCF-7 | Induction of DNA damage |
| Cell Cycle Arrest | Not specified | TNBC | G1 phase arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the oxadiazole and phthalazinone rings, impacting physicochemical properties and bioactivity. Below is a detailed comparison based on available data:
Table 1: Structural and Functional Comparison of Phthalazinone-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s 3-bromophenyl group may enhance receptor-binding affinity compared to chlorine () or methoxy () substituents due to bromine’s larger atomic radius and stronger electron-withdrawing effects .
- Compound 2d (), with a thiooxadiazole group, exhibits anti-inflammatory activity comparable to indomethacin, suggesting that sulfur-containing analogs may have superior pharmacological profiles.
The acetic acid derivative () introduces a polar functional group, improving solubility but possibly limiting blood-brain barrier penetration .
Synthetic Yields and Purity: While synthesis data for the target compound are unavailable, analogs in show yields ranging from 30–72%, with purities exceeding 98% . This suggests that similar oxadiazole-phthalazinone derivatives can be synthesized efficiently.
Research Findings and Implications
- Pharmacological Potential: Phthalazinone-oxadiazole hybrids are explored for anti-inflammatory, anticancer, and antimicrobial applications. The target compound’s bromophenyl and dimethylphenyl groups position it as a candidate for kinase inhibition or TRP channel modulation, though direct bioactivity data are lacking .
- Structural Insights : Crystallographic studies using software like SHELX () and OLEX2 () could elucidate the target compound’s conformation and intermolecular interactions, aiding in rational drug design .
Q & A
Q. Advanced (Mechanistic Studies)
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to target proteins.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with active sites (e.g., bromophenyl binding to hydrophobic pockets) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced (SAR Design)
Focus on substituent effects:
Methodology : Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl or CH₃) and compare bioactivity profiles.
What computational approaches are suitable for modeling this compound’s reactivity?
Q. Advanced (Computational Chemistry)
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes (e.g., GROMACS software).
- ADMET prediction : Use tools like SwissADME to estimate absorption and toxicity .
How can stability studies be structured under varying experimental conditions?
Q. Advanced (Stability Analysis)
- Thermal stability : TGA/DSC to assess decomposition temperatures (e.g., >200°C for oxadiazole derivatives) .
- pH-dependent stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light sensitivity : Conduct UV-vis spectroscopy under controlled illumination to detect photolytic byproducts.
What strategies address conflicting spectroscopic data during characterization?
Q. Advanced (Analytical Troubleshooting)
- Impurity profiling : Use LC-MS to identify side products (e.g., unreacted intermediates).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in oxadiazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
